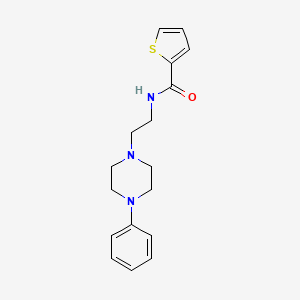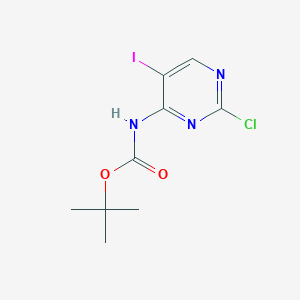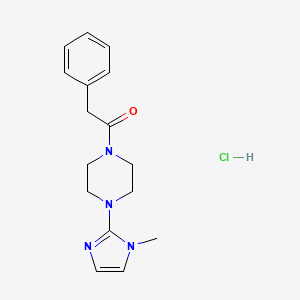![molecular formula C19H22N2O3S B2654448 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide CAS No. 2034304-72-6](/img/structure/B2654448.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide
カタログ番号:
B2654448
CAS番号:
2034304-72-6
分子量:
358.46
InChIキー:
GAYFWOFXXJSSAD-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a bicyclo[3.2.1]octane moiety . This bicyclic structure is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, 8-disubstituted bicyclo[3.2.1]octane-3-ones can be synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The bicyclo[3.2.1]octane moiety is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring . The exact structure of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would depend on the specific locations and orientations of the functional groups attached to this bicyclic core.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Bicyclo[3.2.1]octane has a molecular weight of 110.1968 . The properties of “this compound” would also be influenced by the naphthamide and methylsulfonyl groups.科学的研究の応用
Chemical Synthesis and Molecular Structure
- The chemical N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is related to the study of atom-transfer radical cyclizations in chemistry, particularly in the creation of substituted 3-azabicyclo-[3.3.0]octanes, which are important for understanding molecular structures and reactions (Flynn, Zabrowski, & Nosal, 1992).
Antibacterial Applications
- The molecule has been explored in the context of quinolone and naphthyridine antibacterial agents, showcasing its significance in the development of new antibacterial compounds. These studies highlight the molecule's potential in combating various Gram-negative and Gram-positive organisms, and its role in influencing bacterial DNA gyrase (Kiely et al., 1991).
Catalysis and Chemical Reactions
- Research has also been conducted on the use of similar molecules in catalysis and chemical reactions, such as the Rh(I)-catalyzed Pauson–Khand reaction. These studies are critical in understanding the reaction mechanisms and synthesizing complex molecular structures (Inagaki, Kawamura, & Mukai, 2007).
Stereochemical and Kinetic Studies
- The compound is also relevant in stereochemical and kinetic studies. Investigations into the asymmetric reactions and kinetic resolution of racemic amines, for example, have utilized similar compounds to understand the preferential conservation of absolute configuration in sulfonylation processes (Okamoto, Minami, & Shingu, 1968).
Nanotechnology and Catalysis
- In the field of nanotechnology, related molecules have been used to develop novel nanosized N-sulfonated Brönsted acidic catalysts, illustrating their application in promoting the synthesis of various compounds under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Spectroscopy and Photochemistry
- The study of sulfonyl azide excited states using time-resolved IR spectroscopy and quantum chemical calculations also involves similar compounds. These studies are pivotal for understanding the photochemistry and decay processes of these molecular structures (Kubicki et al., 2012).
特性
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFWOFXXJSSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[...
Cat. No.: B2654365
CAS No.: 955800-93-8
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxyp...
Cat. No.: B2654366
CAS No.: 941995-95-5
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]de...
Cat. No.: B2654370
CAS No.: 1185142-58-8
N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxam...
Cat. No.: B2654371
CAS No.: 27105-75-5
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)

![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)
![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)



